Spiro[3.5]non-5-EN-1-one
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Overview
Description
Spiro[35]non-5-en-1-one is an organic compound characterized by a spirocyclic structure, where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]non-5-en-1-one typically involves cyclization reactions. One common method includes the reaction of a suitable precursor with a strong acid or base to induce ring closure. For example, the reaction of a cyclohexanone derivative with a suitable alkylating agent under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]non-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted spiro compounds
Scientific Research Applications
Spiro[3.5]non-5-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Spiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]non-1-ene: Another spirocyclic compound with a different ring size.
Spiro[5.5]undecane: Features a larger ring system and different chemical properties
Uniqueness
Spiro[3
Biological Activity
Spiro[3.5]non-5-EN-1-one is a unique bicyclic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its intriguing structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity significantly .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can influence several biochemical pathways, leading to various physiological effects:
- Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
- Anticancer Properties : Research indicates that derivatives of spiro compounds, including this compound, may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
- Anticancer Activity : A study demonstrated that spiro compounds could inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively reducing tumor growth in vitro .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of spiro compounds against several bacterial strains, suggesting a potential role in developing new antibacterial agents .
- Neuroprotective Effects : Some studies have suggested that spiro compounds might offer neuroprotective benefits by modulating neurotransmitter levels and protecting against neurodegeneration .
Data Table of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. For instance, modifications at different positions on the spiro structure can lead to compounds with improved potency against specific targets .
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
spiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9(8)5-2-1-3-6-9/h2,5H,1,3-4,6-7H2 |
InChI Key |
PADYQEBDWNZUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2(C1)CCC2=O |
Origin of Product |
United States |
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